molecular formula C12H16O4 B14326536 Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate CAS No. 109468-67-9

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate

Cat. No.: B14326536
CAS No.: 109468-67-9
M. Wt: 224.25 g/mol
InChI Key: HHVJXTPARRSIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a unique structure that includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with appropriate alkynes and alkenes. One common method involves the Knoevenagel condensation of dimethyl malonate with α,β-acetylenic aldehydes, followed by nucleophilic addition of cyclic amines . The reaction conditions often require a base such as n-BuLi and an electrophile like DMF in anhydrous THF at low temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, OsO₄

    Reducing agents: H₂ with Pd/C, LiAlH₄

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkanes.

Scientific Research Applications

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and alkene groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

109468-67-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

dimethyl 2-but-1-ynyl-2-prop-1-enylpropanedioate

InChI

InChI=1S/C12H16O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h6,8H,5H2,1-4H3

InChI Key

HHVJXTPARRSIKU-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C=CC)(C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.